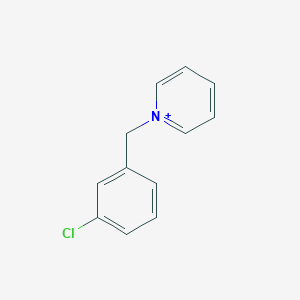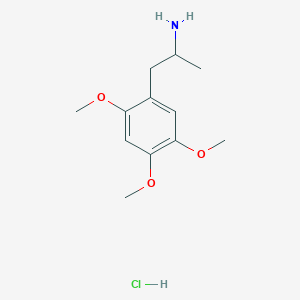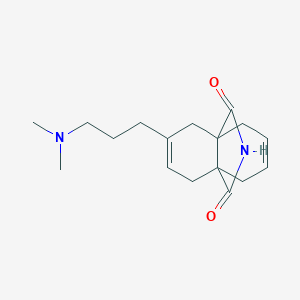![molecular formula C10H9N2O2S+ B231747 1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
1-[(2-Nitro-3-thienyl)methyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Nitro-3-thienyl)methyl]pyridinium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NTMP and has been synthesized through several methods.
科学研究应用
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. NTMP has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 1-[(2-Nitro-3-thienyl)methyl]pyridinium is not fully understood. However, it has been suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been proposed that NTMP may inhibit the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been found to have several biochemical and physiological effects. This compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. NTMP has also been found to inhibit the growth of bacterial biofilms, which are communities of microorganisms that are highly resistant to antibiotics. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the advantages of using 1-[(2-Nitro-3-thienyl)methyl]pyridinium in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its low toxicity in mammalian cells, which makes it a safer alternative to traditional antibiotics. However, one limitation of using NTMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for research on 1-[(2-Nitro-3-thienyl)methyl]pyridinium. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of NTMP's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of infectious diseases.
合成方法
1-[(2-Nitro-3-thienyl)methyl]pyridinium can be synthesized through several methods, including the reaction between 2-nitrothiophene and pyridine. This reaction is carried out in the presence of a catalyst, such as zinc chloride, and results in the formation of NTMP. Other methods of synthesis include the reaction between 2-chloro-3-nitrothiophene and pyridine, which is catalyzed by sodium hydride.
属性
分子式 |
C10H9N2O2S+ |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChI 键 |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)




![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
